molecular formula C20H17F2N3O2S2 B2980079 N-(3,4-difluorophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide CAS No. 942001-60-7

N-(3,4-difluorophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2980079
CAS No.: 942001-60-7
M. Wt: 433.49
InChI Key: MWVGPSHJGASUBC-UHFFFAOYSA-N
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Description

N-(3,4-Difluorophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a synthetic organic compound designed for research applications. Its molecular structure integrates several pharmaceutically relevant motifs, including a 3,4-difluorophenyl group and a 4-acetamide-substituted thiazole ring, connected via a sulfanyl-acetamide linker . The 3,4-difluorophenyl moiety is a common feature in medicinal chemistry due to its ability to influence the molecule's electronic properties and metabolic stability . The core thiazole ring is a privileged scaffold in drug discovery, known for its diverse biological activities . Scientific literature indicates that structural analogs containing similar N-phenylacetamide and thiazole components have demonstrated significant promise in antibacterial research, particularly against phytopathogenic bacteria, with studies suggesting that such compounds may exert their effects by disrupting bacterial cell membrane integrity . Furthermore, related compounds featuring the difluorophenyl group are investigated in advanced therapeutic areas, such as the development of targeted protein degraders for oncology . This compound is provided as a solid and is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic applications. Researchers should handle all chemicals with appropriate personal protective equipment in a well-ventilated environment.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O2S2/c1-12-2-4-13(5-3-12)23-19(27)11-29-20-25-15(10-28-20)9-18(26)24-14-6-7-16(21)17(22)8-14/h2-8,10H,9,11H2,1H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVGPSHJGASUBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound N-(3,4-difluorophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Structure

The compound's structure can be broken down into several key components:

  • 3,4-Difluorophenyl : A fluorinated aromatic ring that may enhance biological activity through electronic effects.
  • Thiazole Ring : A heterocyclic component known for its diverse pharmacological properties.
  • Acetamide Group : Contributes to the overall polarity and solubility of the compound.

Molecular Formula

The molecular formula for this compound is C16H17F2N3O2SC_{16}H_{17}F_2N_3O_2S, with a molecular weight of approximately 367.39 g/mol.

Research indicates that the compound exhibits various biological activities, particularly in the realm of enzyme inhibition. The presence of the thiazole and acetamide moieties suggests potential interactions with target enzymes, possibly influencing pathways related to neurodegenerative diseases and cancer.

In Vitro Studies

  • Acetylcholinesterase Inhibition : Preliminary studies have shown that derivatives containing thiazole rings can inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. For instance, compounds similar to our target compound demonstrated IC50 values ranging from 2.7 µM to 10 µM in inhibiting AChE activity .
  • Dipeptidyl Peptidase-IV (DPP-IV) Inhibition : The compound's structural analogs have been evaluated for DPP-IV inhibition, showing promising results with IC50 values around 28.13 µM, which is significant for diabetes management .

Case Study 1: Alzheimer’s Disease Model

In a study examining the effects of thiazole derivatives on cognitive functions in an Alzheimer’s disease model, compounds similar to this compound were administered. Results indicated a notable improvement in memory retention and cognitive performance in treated groups compared to controls.

Case Study 2: Cancer Cell Lines

Another investigation focused on the anti-cancer properties of thiazole-containing compounds demonstrated that these derivatives could induce apoptosis in breast cancer cell lines. The mechanism was attributed to the activation of caspase pathways and modulation of cell cycle regulators.

Table 1: Summary of Biological Activities

Activity TypeAssay TypeIC50 Value (µM)Reference
Acetylcholinesterase InhibitionIn vitro assay2.7 - 10
DPP-IV InhibitionEnzyme assay28.13
Anti-cancer ActivityCell viability assayVaries by line

Table 2: Structure-Activity Relationship (SAR)

Compound VariantStructural FeatureObserved Activity
Base CompoundN-(3,4-difluorophenyl)Moderate activity
Thiazole SubstitutedIncreased potencyEnhanced inhibition
Acetamide VariationAltered solubilityVariable efficacy

Comparison with Similar Compounds

Core Thiazole-Acetamide Scaffold

The target compound’s thiazole-acetamide backbone is a common feature in bioactive molecules. For example:

  • N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (5): Synthesized via reaction of hydrazide derivatives with thiocarbonyl-bis-thioglycolic acid, this compound replaces the difluorophenyl group with a quinazolinone ring, introducing additional hydrogen-bonding sites .

Substituent Effects

  • Fluorine vs.
  • Sulfamoylphenyl Derivatives : Compounds like 2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (5–10) incorporate sulfonamide groups, which increase polarity and hydrogen-bonding capacity, as reflected in their high melting points (251.5–315.5°C) .

Physicochemical Properties

Melting Points and Stability

  • Triazole-thione derivatives (7–9): Stability influenced by tautomerism (thione vs. thiol forms), confirmed via IR and NMR absence of νS-H bands (~2500–2600 cm⁻¹) .

Spectral Characteristics

  • IR Spectroscopy : Key bands include νC=O (1663–1682 cm⁻¹) in hydrazinecarbothioamides and νC=S (1243–1258 cm⁻¹) in thiazole derivatives .
  • NMR Data : For acetamide-thiazoles, aromatic protons typically resonate at δ 6.8–8.1 ppm, while methyl groups (e.g., p-tolyl) appear at δ 2.3–2.5 ppm .

Q & A

Q. What synthetic strategies are recommended for preparing N-(3,4-difluorophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide?

Methodological Answer:

  • Stepwise Synthesis :
    • Thiazole Core Formation : Start by synthesizing the thiazole ring via Hantzsch thiazole synthesis using α-bromoacetamide derivatives and thiourea. Optimize reaction conditions (e.g., ethanol reflux, 12–24 hours) to ensure high yield .
    • Sulfide Linker Introduction : React the thiazole intermediate with 2-mercaptoethylamine derivatives under basic conditions (e.g., NaH in DMF) to introduce the thioether linkage. Monitor reaction progress via TLC .
    • Amide Coupling : Use carbodiimide coupling agents (e.g., EDC/HCl) to conjugate the 3,4-difluorophenyl and p-tolylamino moieties. Perform reactions at 0–4°C to minimize side reactions .
  • Yield Optimization : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) and characterize using 1^1H/13^{13}C NMR and HRMS. Typical yields range from 65% to 85% depending on substituent steric effects .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1^1H NMR : Confirm the presence of aromatic protons (δ 6.8–7.5 ppm for difluorophenyl and p-tolyl groups) and thiazole protons (δ 8.1–8.3 ppm). Verify the acetamide NH signal (δ 10.2–10.5 ppm) .
    • 19^{19}F NMR : Identify distinct signals for 3,4-difluorophenyl substituents (δ -135 to -145 ppm) .
  • Infrared Spectroscopy (IR) : Detect characteristic bands for C=O (1680–1700 cm1^{-1}), C-F (1100–1200 cm1^{-1}), and S-C (650–750 cm1^{-1}) .
  • Mass Spectrometry (HRMS) : Match the molecular ion peak ([M+H]+^+) to the theoretical molecular weight (e.g., ~435.4 g/mol) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Antimicrobial Activity :
    • Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC values (µg/mL) .
  • Anticancer Screening :
    • Conduct MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Include positive controls (e.g., doxorubicin) and calculate IC50_{50} values .
  • Enzyme Inhibition :
    • Test against kinases (e.g., EGFR) using fluorescence-based assays. Compare inhibition rates (%) with reference inhibitors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:

  • Substituent Variation :
    • Replace the 3,4-difluorophenyl group with electron-withdrawing (e.g., -NO2_2) or donating (e.g., -OCH3_3) groups to modulate electronic effects .
    • Modify the p-tolylamino moiety with bulkier substituents (e.g., tert-butyl) to assess steric hindrance impacts .
  • Biological Evaluation :
    • Corrogate SAR data with molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with kinase ATP-binding pockets) .
  • Data Analysis :
    • Use regression models to quantify substituent effects (e.g., Hammett σ values) on activity .

Q. How can conflicting solubility and bioavailability data be resolved?

Methodological Answer:

  • Solubility Enhancement :
    • Test co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes. Measure solubility via HPLC .
  • Bioavailability Optimization :
    • Perform parallel artificial membrane permeability assays (PAMPA) to predict intestinal absorption. Adjust logP values (<5) by introducing hydrophilic groups (e.g., -OH) .
  • In Vivo Validation :
    • Administer the compound (oral/i.v.) in rodent models and quantify plasma concentrations via LC-MS/MS. Compare AUC and Cmax_{max} values .

Q. What computational methods elucidate its mechanism of action?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations :
    • Simulate ligand-protein complexes (e.g., EGFR) for 100 ns using GROMACS. Analyze binding stability via root-mean-square deviation (RMSD) .
    • Identify critical residues (e.g., Lys721 in EGFR) involved in hydrogen bonding or π-π stacking .
  • Quantum Mechanical Calculations :
    • Compute electrostatic potential maps (Gaussian 09) to predict reactive sites for electrophilic/nucleophilic attacks .

Q. How should contradictory cytotoxicity data across studies be addressed?

Methodological Answer:

  • Experimental Replication :
    • Repeat assays in triplicate under standardized conditions (e.g., cell passage number, serum concentration) .
  • Mechanistic Profiling :
    • Perform flow cytometry (Annexin V/PI staining) to distinguish apoptosis vs. necrosis. Validate via Western blot (caspase-3 activation) .
  • Meta-Analysis :
    • Aggregate data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent toxicity) .

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